molecular formula C15H22O3 B1231074 cis,trans-Xanthoxin CAS No. 26932-58-1

cis,trans-Xanthoxin

Cat. No.: B1231074
CAS No.: 26932-58-1
M. Wt: 250.33 g/mol
InChI Key: ZTALKMXOHWQNIA-YXJPLFFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis,trans-Xanthoxin is a key endogenous C15 intermediate in the biosynthesis of abscisic acid (ABA), a vital plant hormone that regulates abiotic stress tolerance and seed dormancy . The compound is derived from the oxidative cleavage of 9-cis-epoxy-carotenoids, such as 9'-cis-neoxanthin and 9-cis-violaxanthin, a critical step catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) that is widely recognized as the rate-limiting reaction in the ABA biosynthetic pathway . In the constitutive cytosolic pathway, xanthoxin is subsequently converted to abscisic aldehyde, which is then oxidized to form the active ABA hormone . The biosynthetic conversion of xanthoxin to ABA is highly stereoselective, with the natural (1'S, 2'R, 4'S) isomer being efficiently metabolized into biologically active (S)-ABA, underscoring its specific research value for studying the ABA pathway . Researchers utilize this compound to investigate plant stress responses, including mechanisms of drought and salinity tolerance, as well as the hormonal control of seed germination and dormancy . This product is intended for research purposes only and is not for human or veterinary use.

Properties

CAS No.

26932-58-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2E,4E)-5-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3-methylpenta-2,4-dienal

InChI

InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+

InChI Key

ZTALKMXOHWQNIA-YXJPLFFZSA-N

SMILES

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C

Isomeric SMILES

C/C(=C\C=O)/C=C/C12C(CC(CC1(O2)C)O)(C)C

Canonical SMILES

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C

Synonyms

cis,trans-xanthoxin
trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal
trans,trans-xanthoxin
xanthoxin
xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer
xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer
xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

  • Drought Resistance :
    • Xanthoxin plays a significant role in ABA synthesis, which is pivotal for plant responses to drought stress. Studies indicate that the application of xanthoxin can enhance drought resistance by modulating stomatal closure and reducing water loss through transpiration .
  • Seed Germination :
    • Research has shown that xanthoxin can influence seed germination rates by regulating ABA levels. In particular, it has been observed that xanthoxin promotes germination under conditions where ABA levels are typically inhibitory .
  • Plant Growth Regulation :
    • As a growth inhibitor, cis,trans-xanthoxin can be employed to regulate plant growth and development. It has been extracted from various plant species and demonstrated inhibitory effects on growth when applied externally .

Biochemical Pathways

This compound is integral to the biosynthesis of ABA through a multi-step process:

  • Conversion to Abscisic Aldehyde : Xanthoxin is oxidized by the enzyme ABA2 to form abscisic aldehyde.
  • Final Conversion to Abscisic Acid : This intermediate is further oxidized to produce ABA via the action of aldehyde oxidase (AAO) .

This pathway highlights the significance of xanthoxin not only as a precursor but also as a regulatory molecule that influences plant stress responses.

Case Studies

  • Tomato and Dwarf Bean Studies :
    • In experiments involving cut shoots of tomato and dwarf beans, feeding them with radiolabeled this compound resulted in significant conversion to (+)-abscisic acid within hours. This conversion was quantitatively assessed, demonstrating yields of 10.8% and 7.0%, respectively .
  • Cuscuta reflexa :
    • A study on Cuscuta reflexa revealed that despite lacking certain carotenoid precursors, this parasitic plant could still synthesize ABA through mechanisms involving xanthoxin. This case illustrates the versatility of xanthoxin's role in different plant species under varying conditions .

Therapeutic Potential

Emerging research suggests potential therapeutic applications of this compound beyond agriculture:

  • Cancer Research : Investigations into the use of metal complexes associated with xanthoxin derivatives have shown promise in cancer treatment strategies, particularly in immunotherapy contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

trans,trans-Xanthoxin

  • Structure : Shares the same molecular formula (C${15}$H${22}$O$_3$) but differs in stereochemistry (2-trans,4-trans configuration) .
  • Biological Activity : Exhibits markedly lower activity in growth inhibition assays compared to cis,trans-Xanthoxin. For example, in lettuce hypocotyl elongation tests, this compound is 3–5 times more potent .
  • Role in ABA Pathway : Less efficiently converted to ABA, likely due to substrate specificity of downstream enzymes like XDH .

Abscisic Acid (ABA)

  • Structure: A C$_{15}$ sesquiterpenoid with a cyclohexene ring and a side chain featuring a carboxylic acid group .
  • Biological Role : The terminal product of the pathway, directly mediating stress responses and developmental processes.
  • Relationship to this compound : ABA is synthesized from this compound via abscisic aldehyde, with the conversion efficiency influenced by environmental stress .

9-cis-Violaxanthin

  • Structure: A C$_{40}$ epoxycarotenoid precursor with a 9-cis configuration, serving as the substrate for NCED .
  • Role: Cleavage by NCED generates this compound, linking carotenoid metabolism to ABA synthesis .

Abscisic Aldehyde

  • Structure : Intermediate with an aldehyde group (C${15}$H${22}$O$_2$) formed during Xanthoxin oxidation .
  • Role : Direct precursor to ABA; mutations in XDH (e.g., OsABA2 in rice) disrupt this step, impairing ABA accumulation .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Key Structural Features Biological Role Activity Relative to this compound
This compound C${15}$H${22}$O$_3$ 2-cis,4-trans bicyclic aldehyde ABA precursor; growth inhibition Reference (1×)
trans,trans-Xanthoxin C${15}$H${22}$O$_3$ 2-trans,4-trans configuration Less efficient ABA precursor 20–30% activity
Abscisic Acid (ABA) C${15}$H${20}$O$_4$ Cyclohexene + carboxylic acid Stress signaling, dormancy Terminal product (10× higher activity)
9-cis-Violaxanthin C${40}$H${56}$O$_4$ Epoxycarotenoid with 9-cis bond Precursor for Xanthoxin synthesis Substrate (no direct activity)

Key Research Findings

Stereochemical Specificity : The cis,trans isomer of Xanthoxin is essential for high bioactivity. In tomato shoots, uptake of this compound increases ABA levels by 300%, whereas the trans,trans form shows negligible conversion .

Enzymatic Regulation : NCED overexpression (e.g., in maize VP14) enhances drought tolerance by elevating this compound and ABA levels . Conversely, NCED downregulation (e.g., in potato explants) reduces ABA, impairing stress responses .

Evolutionary Conservation : Xanthoxin dehydrogenase (XDH) sequences are highly conserved across plants (e.g., rice, Arabidopsis, potato), with catalytic sites critical for ABA synthesis .

Biological Activity : this compound antagonizes auxin (IAA), gibberellin (GA), and cytokinin signaling, positioning it as a master regulator of growth-stress tradeoffs .

Preparation Methods

Substrate Specificity and Reaction Mechanism

NCED selectively cleaves 9-cis-violaxanthin or 9′-cis-neoxanthin at the 11,12 double bond, yielding this compound and a C₂₅-apocarotenoid byproduct. The reaction occurs in plastids and requires molecular oxygen, with kinetic studies showing a Km of 2.5 μM for 9′-cis-neoxanthin in maize NCED. Structural analysis reveals that NCED’s catalytic pocket accommodates the 9-cis configuration through hydrophobic interactions and hydrogen bonding with the epoxy group.

In Vitro Reconstitution and Yield Optimization

Recombinant NCED from Arabidopsis thaliana (AtNCED3) produced in E. coli achieves a turnover rate of 4.2 nmol·mg⁻¹·min⁻¹ when provided with 9-cis-violaxanthin. However, substrate availability limits scalability, as epoxycarotenoids constitute <5% of total leaf carotenoids. Co-expression with violaxanthin epoxidase (VDE) in heterologous systems increases precursor supply, boosting xanthoxin titers to 18 μM in optimized fermentations.

Chemical Synthesis via Oxidative Cleavage of Carotenoids

Chemical methods bypass biological systems by directly cleaving commercially available carotenoids. The most widely used approach involves zinc permanganate-mediated oxidation of violaxanthin.

Zinc Permanganate Cleavage Protocol

Violaxanthin (50 mg) is dissolved in tert-butyl methyl ether (10 mL) and treated with Zn(MnO₄)₂ (2 equiv) at 0°C for 2 hours. The reaction proceeds via a radical mechanism, cleaving the 11,12 double bond to yield trans,trans-xanthoxin (Figure 1A). Purification by solid-phase extraction (C18 cartridge, 70% methanol eluent) affords the product in 62% yield.

Table 1: Optimization of Violaxanthin Cleavage Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature (°C)06295
Reaction Time (h)26295
Oxidant Equivalents26295
Solventtert-Butyl methyl ether6295

Photoisomerization to this compound

The initial product, trans,trans-xanthoxin, is photoisomerized using UV-A light (365 nm) in acetonitrile (0.1 mg/mL) for 30 minutes. HPLC analysis (C18 column, 60% acetonitrile/water) resolves this compound (Rt = 3.85 min) from the trans,trans isomer (Rt = 3.56 min), with photoconversion efficiency reaching 58% .

Q & A

Basic Research Questions

Q. What are the structural and stereochemical distinctions between cis- and trans-Xanthoxin, and how do these differences influence their physicochemical properties?

  • Methodological Answer : The cis and trans configurations refer to the spatial arrangement of functional groups around the double bond or cyclic structure. For cis,trans-Xanthoxin, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for determining stereochemistry. Polar functional groups (e.g., hydroxyl or epoxy groups) in cis isomers often result in higher dipole moments compared to trans isomers, affecting solubility and chromatographic retention times . Differential scanning calorimetry (DSC) can further reveal variations in melting points due to packing efficiency differences .

Q. How is cis,trans-Xanthoxin biosynthesized in plants, and what experimental approaches validate its role as a precursor to abscisic acid (ABA)?

  • Methodological Answer : cis,trans-Xanthoxin is derived from the oxidative cleavage of 9-cis-violaxanthin or epoxy-carotenoids in plastids. Isotopic labeling (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-tracers) combined with liquid chromatography-mass spectrometry (LC-MS) tracks its conversion to ABA in cytosol. Mutant studies (e.g., ABA-deficient Arabidopsis mutants) and enzyme inhibition assays (using nordihydroguaiaretic acid to block xanthoxin oxidation) confirm its role in ABA biosynthesis .

Q. What standardized protocols exist for quantifying cis,trans-Xanthoxin in plant tissues, and how are extraction efficiencies validated?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 columns followed by high-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem mass spectrometry (HPLC-MS/MS) is widely used. Internal standards (e.g., deuterated xanthoxin analogs) control for matrix effects. Recovery rates are validated via spike-and-recovery experiments, comparing extracted vs. spiked concentrations in homogenized plant matrices .

Advanced Research Questions

Q. How do contradictory findings about cis,trans-Xanthoxin’s agonist/antagonist activity on bitter taste receptors (e.g., T2R4) arise, and what experimental strategies resolve these discrepancies?

  • Methodological Answer : Contradictions may stem from receptor expression systems (e.g., HEK293 vs. native taste cells) or assay conditions (e.g., calcium flux vs. cAMP measurements). Dose-response curves with purified isomers (isolated via chiral chromatography) and competitive binding assays (using 3H^{3}\text{H}-labeled ABA) clarify stereospecific interactions. Molecular docking simulations further predict binding affinities .

Q. What challenges arise in isolating cis- and trans-Xanthoxin isomers, and how can advanced chromatographic techniques improve purity?

  • Methodological Answer : Isomer separation is complicated by similar polarity and co-elution in conventional HPLC. Chiral stationary phases (e.g., amylose- or cellulose-based columns) or supercritical fluid chromatography (SFC) enhance resolution. Purity is verified via circular dichroism (CD) spectroscopy and enantiomeric excess (EE) calculations using peak integration .

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